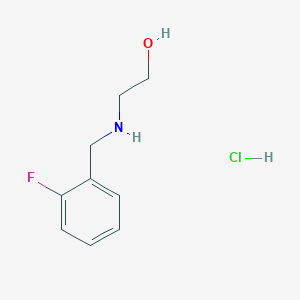

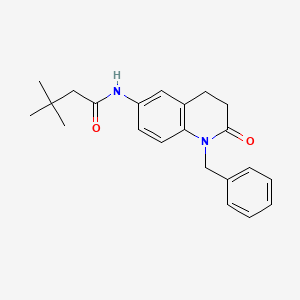

2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide, commonly known as BIMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIMB belongs to the class of benzamides and isoxazoles, which are known to possess a wide range of biological activities.

Scientific Research Applications

Photodynamic Therapy Applications

The study by (Pişkin, Canpolat, & Öztürk, 2020) describes new compounds synthesized and characterized for use in photodynamic therapy, highlighting the importance of specific functional groups for generating singlet oxygen, a crucial reactive species in cancer treatment through photodynamic methods.

Herbicide Degradation and Resistance

Research by (McBride, Kenny, & Stalker, 1986) and (Stalker, McBride, & Malyj, 1988) focuses on the metabolism of herbicides and genetic engineering for herbicide resistance, demonstrating the biochemical and genetic approaches to manage and mitigate the impacts of herbicidal compounds on non-target plants.

Molecular Docking and Halogen Bonding

A detailed analysis by (Moreno-Fuquen et al., 2022) explores the structural properties and molecular docking of benzamide isomers, including the role of halogen bonding. This study could provide insights into how halogen atoms in compounds like "2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide" might interact with biological targets.

G Protein-Coupled Receptor (GPR35) Agonists

Wei et al. (2018) discuss the development of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent GPR35 agonists, indicating the potential therapeutic applications of similar compounds in treating pain, inflammatory, and metabolic diseases. The study can be accessed for more details at (Wei et al., 2018).

Herbicide Soil Metabolism

The work by (Rouchaud et al., 1993) on the metabolism of isoxaben in soil underlines the environmental fate of such compounds, emphasizing the importance of understanding how chemical compounds are broken down in agricultural settings.

properties

IUPAC Name |

2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-16-8-2-3-10(12)9(4-8)11(15)14-7-5-13-17-6-7/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOBAXNXGCANDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)

![2-Chloro-N-[[3-[(3-fluorophenyl)methylsulfamoyl]phenyl]methyl]propanamide](/img/structure/B2973269.png)

![N-(4-acetylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2973271.png)

![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)

![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2973278.png)

![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)